

Functionalization of nanoparticles using O-(oxolan-3-yl)hydroxylamine

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Compound of Interest

Compound Name: O-(oxolan-3-yl)hydroxylamine

CAS No.: 748746-35-2

Cat. No.: B1429374

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Application Note: Precision Functionalization of Nanoparticles with **O-(Oxolan-3-yl)hydroxylamine**

Executive Summary

This guide details the protocol for the covalent attachment of **O-(oxolan-3-yl)hydroxylamine** (CAS: 748746-35-2) to aldehyde-functionalized nanoparticles (NPs). The method utilizes aniline-catalyzed oxime ligation, a bioorthogonal "click" reaction known for its high chemoselectivity, hydrolytic stability, and aqueous compatibility.

The O-(oxolan-3-yl) moiety (a tetrahydrofuran ring) serves as a unique surface modifier. Unlike linear alkyl chains, the oxolane ring provides a polar, semi-rigid ether motif that mimics furanose sugars, potentially modulating the nanoparticle's solvation shell and reducing non-specific protein adsorption without the steric bulk of high-molecular-weight PEG.

Scientific Background & Mechanism

The Reagent: O-(Oxolan-3-yl)hydroxylamine

This molecule belongs to the class of O-alkyl hydroxylamines.

- Structure: A hydroxylamine group () attached to the C3 position of a tetrahydrofuran (oxolane) ring.
- Reactivity: The -effect of the oxygen atom adjacent to the nitrogen significantly increases the nucleophilicity of the amine compared to standard alkyl amines.
- Stability: The resulting oxime ether linkage () is thermodynamically stable and kinetically inert to hydrolysis at physiological pH (pH 7.4), unlike imines or hydrazones.

The Reaction: Aniline-Catalyzed Oxime Ligation

Direct reaction between aldehydes and hydroxylamines at neutral pH is slow due to the slow dehydration step. We employ aniline catalysis to accelerate the rate by

–

fold.

Mechanism:

- Nucleophilic Attack: Aniline reacts with the surface aldehyde to form a highly reactive, positively charged protonated Schiff base (iminium ion).
- Transimination: The highly nucleophilic **O-(oxolan-3-yl)hydroxylamine** attacks the iminium ion.
- Elimination: Aniline is displaced, yielding the stable oxime ether product.

Experimental Protocol

Target System: Aldehyde-functionalized Silica Nanoparticles (SiNP-CHO). Note: This protocol is adaptable to aldehyde-functionalized gold, magnetic, or polymeric NPs.

Materials & Reagents

Reagent	Specification	Role
O-(Oxolan-3-yl)hydroxylamine HCl	>95% Purity	Ligand
Aldehyde-NPs	~50 nm, 10 mg/mL in water	Scaffold
Aniline	ACS Reagent, >99.5%	Catalyst
Acetate Buffer	100 mM, pH 4.5	Reaction Medium
DMSO	Anhydrous (Optional)	Co-solvent

Step-by-Step Conjugation Workflow

Step 1: Buffer Preparation & Activation

- Rationale: The reaction is fastest at pH 4.5, where the aniline formation is favored, and the aldehyde is activated, but the hydroxylamine remains nucleophilic.
- Action: Prepare 10 mL of 100 mM Acetate Buffer (pH 4.5) containing 10 mM Aniline.
 - Caution: Aniline oxidizes over time (turning yellow/brown). Use freshly distilled or high-grade colorless aniline.

Step 2: Ligand Solubilization

- Action: Dissolve **O-(oxolan-3-yl)hydroxylamine** hydrochloride in the Acetate/Aniline buffer to a final concentration of 50 mM.
- Note: If the ligand is not fully soluble, add DMSO up to 10% (v/v). The oxolane ring is moderately polar, so aqueous solubility is generally good.

Step 3: Conjugation Reaction

- Action:
 - Aliquot 1 mL of Aldehyde-NP suspension.

- Centrifuge (15,000 x g, 10 min) to pellet NPs; remove supernatant.
- Resuspend the NP pellet in 1 mL of the Ligand/Catalyst solution (from Step 2).
- Sonicate for 30 seconds to ensure monodispersity.
- Incubate on a mixing block (800 rpm) at 25°C for 2 to 4 hours.

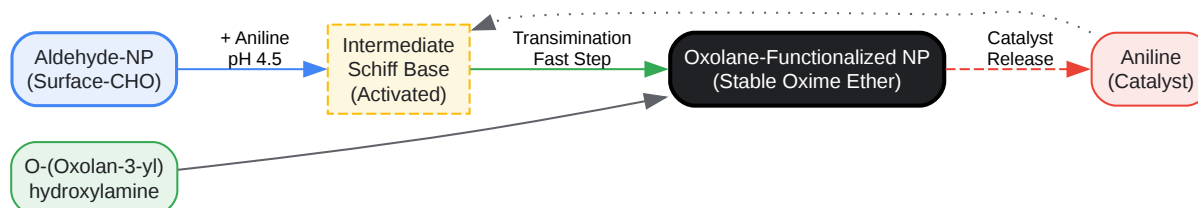
Step 4: Purification

- Rationale: Removal of unreacted aniline and excess hydroxylamine is critical for cytotoxicity assays.
- Action:
 - Centrifuge NPs (15,000 x g, 15 min).
 - Discard supernatant.
 - Resuspend in PBS (pH 7.4) or DI water.
 - Repeat wash cycle 3 times.

Visualization & Logic

Reaction Mechanism Diagram

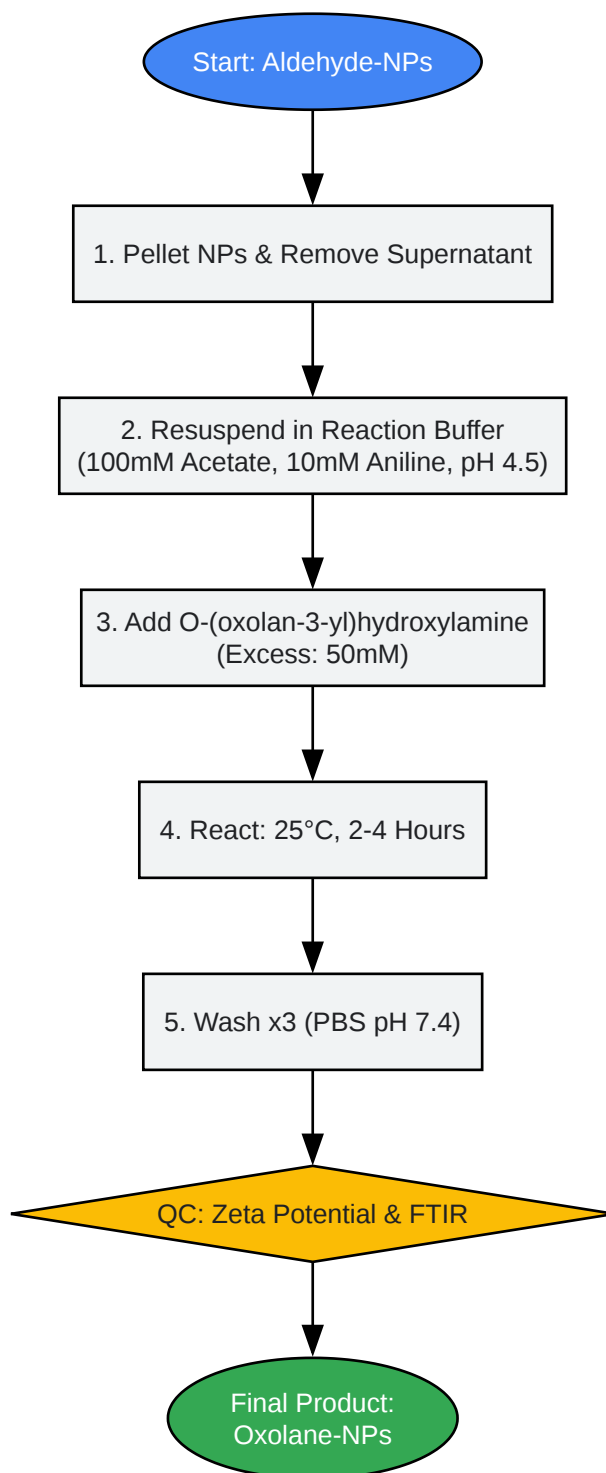
The following diagram illustrates the aniline-catalyzed transimination pathway specific to the oxolane ligand.



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Figure 1: Catalytic cycle of aniline-mediated oxime ligation on the nanoparticle surface.

Experimental Workflow



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Figure 2: Step-by-step bench protocol for functionalization.

Quality Control & Validation

To ensure the trustworthiness of the protocol, perform the following validation steps:

Method	Expected Outcome	Mechanistic Insight
FTIR Spectroscopy	New peak at $\sim 1640\text{ cm}^{-1}$ (C=N stretch). Disappearance of 1720 cm^{-1} (C=O aldehyde).	Confirms conversion of carbonyl to oxime ether.[1][2][3]
Zeta Potential	Shift in surface charge. (e.g., -30 mV to -10 mV).	The oxolane ring shields surface charge; consumption of CHO changes ionization.
XPS (N1s Scan)	Appearance of peak at $\sim 400\text{ eV}$ (N-O bond).	Direct elemental evidence of nitrogen incorporation from the hydroxylamine.
Aldehyde Quant.	Colorimetric assay (e.g., Purpald) shows $<5\%$ residual aldehyde.	Confirms high conversion efficiency.

Troubleshooting Guide

- Issue: Nanoparticle Aggregation.
 - Cause: Loss of electrostatic repulsion at pH 4.5 (near isoelectric point for some silica/oxide NPs).
 - Solution: Lower the salt concentration in the buffer or add 0.05% Tween-20. Alternatively, perform the reaction at pH 6.0 with a higher concentration of aniline (100 mM).
- Issue: Low Conjugation Efficiency.
 - Cause: Oxidation of aniline or old hydroxylamine reagent.

- Solution: Use freshly distilled aniline. Verify hydroxylamine integrity via NMR or MS before use.
- Issue: Reversibility.
 - Note: While oximes are stable, they can exchange in the presence of high concentrations of other alkoxyamines at low pH. Store particles at pH 7.4 to "lock" the bond.

References

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